
1,2-Bis(4-bromophenyl)-1,2-diphenylethene
Overview
Description
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is a useful research compound. Its molecular formula is C26H18Br2 and its molecular weight is 490.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMR Spectra Analysis : The E and Z isomers of a similar compound, 1,2-bis(fluorodimethylsilyl)-1,2-diphenylethene, display distinct NMR spectra, which are influenced by the non-equivalence of methyl groups and non-bonding F-F interactions (Plack et al., 1998).
Synthesis of Functional Polymers : A new atom-economical route to synthesize high molecular weight poly(pyrazolylnaphthalene)s, which can be used as sensitive chemosensors for explosives detection, has been developed (Gao et al., 2013).
Chemosensors for Nitroaromatics : Self-assembled one-bilayer nanofilms based on hydroxyl-containing tetraphenylethene derivative's nanoaggregates show high fluorescence quenching sensitivity towards volatile solid nitroanilines and 2,4,6-trinitrotoluene, indicating potential as highly sensitive chemosensors (Zhang et al., 2012).
Organic Light-Emitting Diodes (OLEDs) : A novel compound with the tetraphenylethene, carbazole, and dimesitylboron moieties, named BBDCZPD, exhibits excellent thermal and electrochemical stability, suggesting its use in OLEDs (Shi et al., 2015).
Highly Stable Polymers : A new synthetic route for functional heterocyclic polymers results in high molecular weight polymers with benzofuran moieties, which exhibit thermal stability and high refractive indices (Zhang et al., 2016).
Explosive Detection : Hyperbranched conjugated poly(tetraphenylethene) shows high thermal stability, intense fluorescence, and potential for explosive detection due to its aggregation-induced emission and photopatterning properties (Hu et al., 2012).
Protein Detection and Quantitation : Tetraphenylethene-based fluorescent probes with aggregation-induced emission (AIE) characteristics can effectively detect and quantify proteins (Tong et al., 2007).
White Light-Emitting Diodes : Tetraphenylethylene-doped metal–organic frameworks offer a facile and efficient method for creating white light-emitting diodes with broadband white emission (Zhao et al., 2018).
Synthesis and Characterization : The Schiff base derivative 2,2′-((1Z,1′Z)-(1,2-phenylene bis(azanylylidene)) bis(methanylylidene)) diphenol has been synthesized and characterized by crystallography and X-ray diffraction (Km et al., 2021).
High Contrast Bicolor Electroluminescence : A novel triphenylacrylonitrile based AIEgen (BP2TPAN) demonstrates potential for high-efficiency OLED devices due to its high contrast and bicolor electroluminescence (Hu et al., 2018).
properties
IUPAC Name |
1-bromo-4-[(E)-2-(4-bromophenyl)-1,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSNJTOHVHUCRF-OCEACIFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



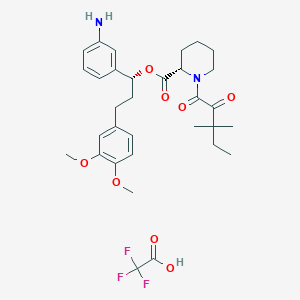
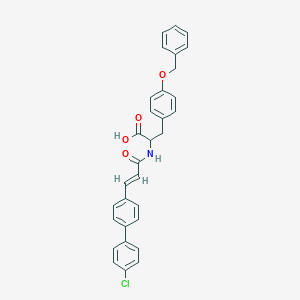


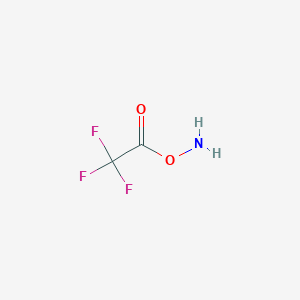
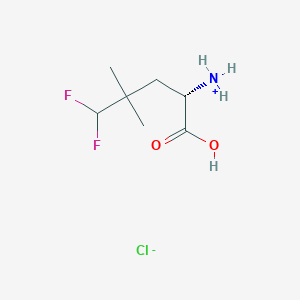
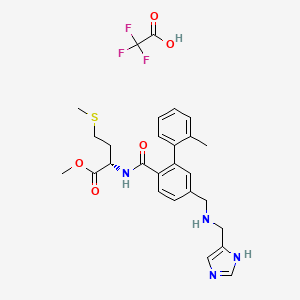
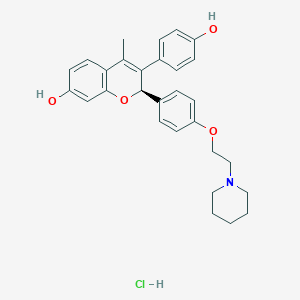
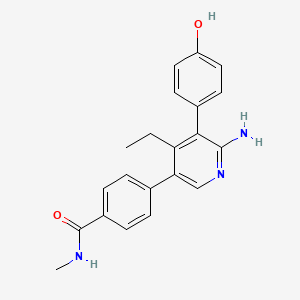
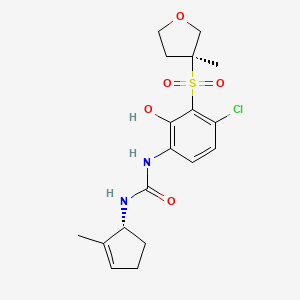
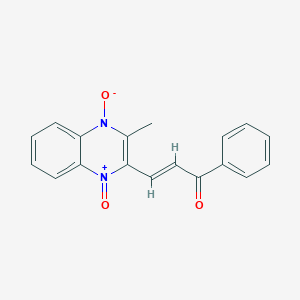
![(4R,4'R)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B8144833.png)

